

Spectroscopic Validation of 2,3-Dimethyl-1,4-pentadiene: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-1,4-pentadiene

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This guide provides a comprehensive validation of the chemical structure of **2,3-dimethyl-1,4-pentadiene** through a comparative analysis of its spectroscopic data. By juxtaposing predicted and experimental data with that of its structural isomers, this document serves as a valuable resource for the accurate identification and characterization of this compound.

Spectroscopic Data Comparison

The structural elucidation of **2,3-dimethyl-1,4-pentadiene** is achieved through the combined application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Below is a detailed comparison of the spectroscopic data for **2,3-dimethyl-1,4-pentadiene** against its isomers, 2,4-dimethyl-1,3-pentadiene and 3,3-dimethyl-1,4-pentadiene, and established reference values.

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the functional groups present in a molecule. The key vibrational frequencies for **2,3-dimethyl-1,4-pentadiene** and its isomers are summarized below.

Functional Group	Vibrational Mode	2,3-Dimethyl-1,4-pentadiene (Experimental)[1]	Typical Range (cm ⁻¹)
=C-H (vinyl)	Stretching	3080	3100-3000
C-H (alkane)	Stretching	2970, 2930, 2870	3000-2850
C=C (alkene)	Stretching	1645	1680-1620
=C-H (vinyl)	Bending (out-of-plane)	990, 890	1000-890

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR data for **2,3-dimethyl-1,4-pentadiene**, predicted values from a reliable spectroscopic database are used for comparison.

¹H NMR Spectroscopy

Proton Environment	2,3-Dimethyl-1,4-pentadiene (Predicted)	2,4-Dimethyl-1,3-pentadiene (Experimental)	3,3-Dimethyl-1,4-pentadiene (Experimental)	Typical Range (ppm)
=CH ₂	4.85 (d)	4.68 (s)	4.95 (dd)	4.5-5.5
=CH-	5.75 (m)	5.38 (s)	5.85 (dd)	5.5-6.5
-CH-	2.80 (m)	-	-	1.5-2.5
-CH ₃ (vinylic)	1.70 (s)	1.75 (s), 1.82 (s)	-	1.6-2.0
-CH ₃ (allylic)	1.05 (d)	-	1.05 (s)	0.9-1.2

¹³C NMR Spectroscopy

Carbon Environment	2,3-Dimethyl-1,4-pentadiene (Predicted)	2,4-Dimethyl-1,3-pentadiene (Experimental)	3,3-Dimethyl-1,4-pentadiene (Experimental)	Typical Range (ppm)
=CH ₂	112.0	111.5	110.0	100-125
=CH-	142.0	-	145.0	135-150
=C<	148.0	140.8, 124.7	-	135-150
-CH-	45.0	-	-	30-50
>C<	-	-	40.0	30-50
-CH ₃ (vinylic)	18.0	20.5, 25.8	-	15-25
-CH ₃ (allylic)	20.0	-	25.0	15-25

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2,3-dimethyl-1,4-pentadiene** was obtained from the NIST WebBook.[\[1\]](#)

Parameter	2,3-Dimethyl-1,4-pentadiene
Molecular Formula	C ₇ H ₁₂
Molecular Weight	96.17 g/mol
Base Peak (m/z)	81
Molecular Ion (M ⁺ , m/z)	96

The fragmentation pattern is consistent with the structure of a branched diene, with the base peak at m/z 81 corresponding to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for such compounds.

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The sample is then scanned using an FTIR spectrometer over the range of 4000-400 cm^{-1} . The resulting spectrum is a plot of transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

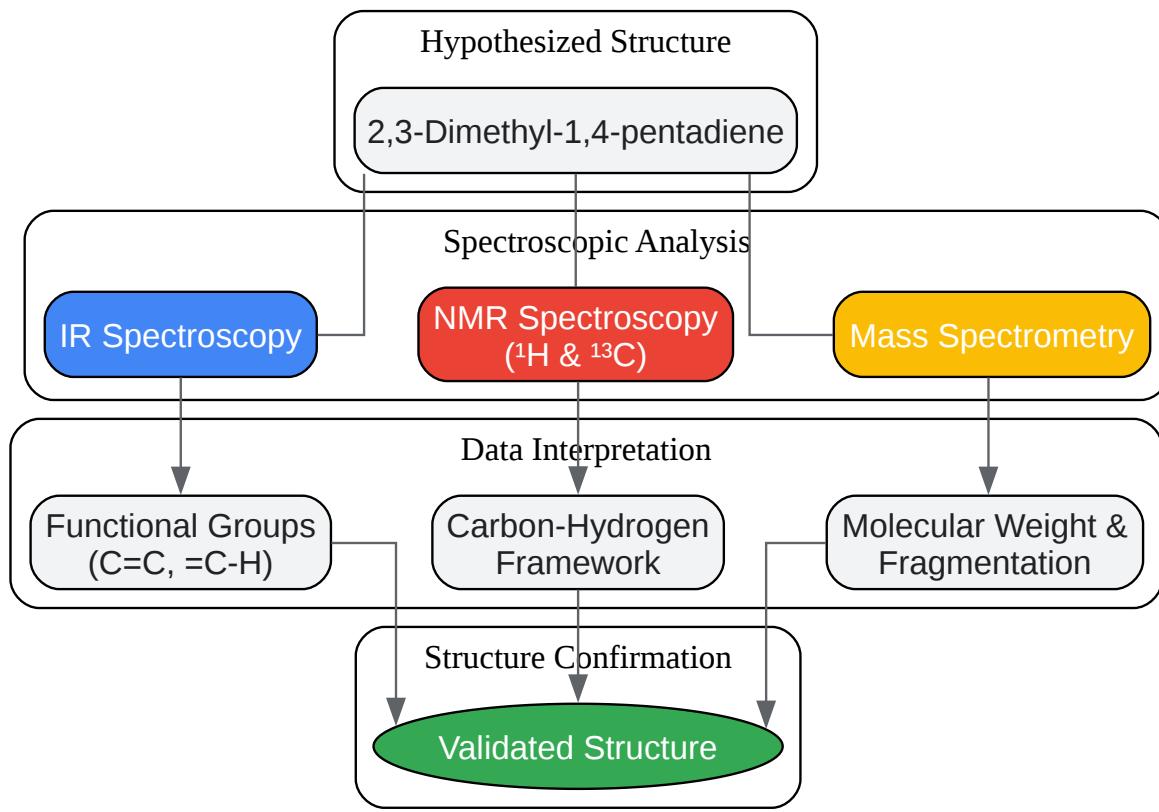
A solution of the sample (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like **2,3-dimethyl-1,4-pentadiene**. In the ion source, the molecules are ionized, most commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

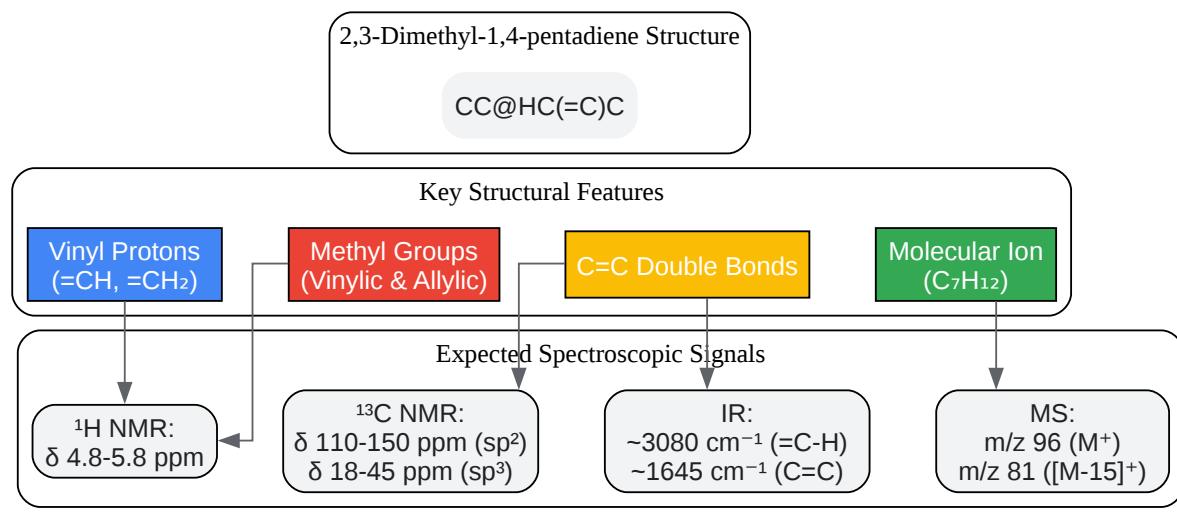
Visualizing the Validation Process

The following diagrams illustrate the workflow for spectroscopic validation and the correlation between the structure of **2,3-dimethyl-1,4-pentadiene** and its key spectroscopic features.



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Caption: Workflow for the spectroscopic validation of a chemical structure.



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Caption: Correlation of structural features with spectroscopic signals.

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References

- 1. 2,3-Dimethyl-1,4-pentadiene [webbook.nist.gov]
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